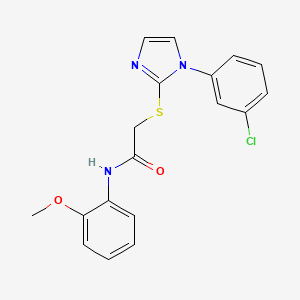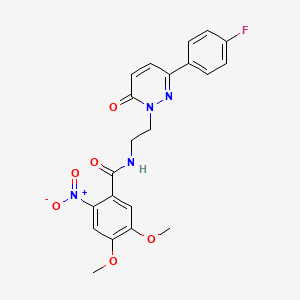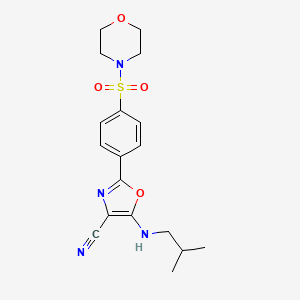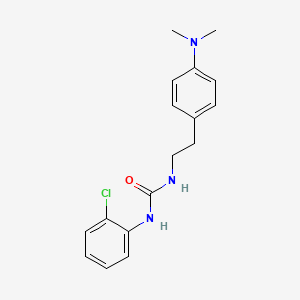
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(4-(dimethylamino)phenethyl)urea, also known as DMCM, is a chemical compound that belongs to the class of benzodiazepines. It is widely used in scientific research to investigate the mechanism of action of benzodiazepines and their effects on the central nervous system.
Wissenschaftliche Forschungsanwendungen
Selective Receptor Agonists
The discovery and characterization of selective nonpeptidic agonists for specific receptors, such as the urotensin-II receptor, highlight the potential of urea derivatives in drug development. These compounds serve as valuable pharmacological tools and potential drug leads, offering insights into receptor function and the development of therapeutic agents (Croston et al., 2002).
Fragmentation Pathways and Environmental Analysis
Studies on the fragmentation behavior of urea derivatives, such as diuron, in environmental samples offer insights into the degradation pathways of herbicides. These studies contribute to our understanding of environmental persistence and the fate of chemical contaminants (Kanawati et al., 2009).
Molecular Structure and Hydrogen Bonding
Research into the molecular structure and hydrogen bonding of urea derivatives provides foundational knowledge on the design of complex molecular architectures. This includes the development of foldamers and the study of compound interactions, which have implications for materials science and molecular engineering (Corbin et al., 2001).
Enzyme Inhibition and Antioxidant Activity
Urea derivatives derived from phenethylamines have been evaluated for their inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase, as well as for their antioxidant properties. These findings suggest potential applications in the development of therapeutic agents for conditions such as glaucoma and Alzheimer's disease (Aksu et al., 2016).
Anion Binding and Structural Analysis
The study of urea-based ligands and their interaction with anions contributes to the field of supramolecular chemistry, impacting the design of sensors and materials capable of specific anion recognition. This research provides insights into the molecular basis of anion binding and the potential for developing novel chemical sensors (Wu et al., 2007).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-[2-[4-(dimethylamino)phenyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-21(2)14-9-7-13(8-10-14)11-12-19-17(22)20-16-6-4-3-5-15(16)18/h3-10H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDRXRJSLHPHTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-(4-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2845103.png)
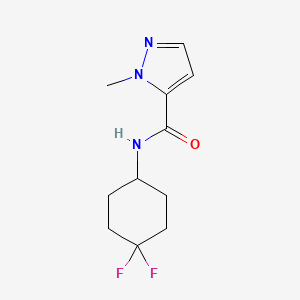
![(4-chlorophenyl)[4-(2-fluorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2845106.png)
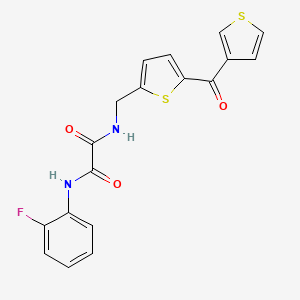
![1-(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazin-1-yl)ethanone](/img/structure/B2845109.png)


![Ethyl 2-(5-oxo-4,6,7,8-tetrahydrocyclopenta[1,2-d]1,3-thiazolino[3',2'-1,2]pyr imidino[4,5-b]thiophen-3-yl)acetate](/img/structure/B2845113.png)
![3,5-Dimethyl-4-[(2-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2845114.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2845121.png)
